molecular formula C9H15N3 B3048083 3,3'-(Propylazanediyl)dipropanenitrile CAS No. 1555-59-5

3,3'-(Propylazanediyl)dipropanenitrile

Cat. No.: B3048083
CAS No.: 1555-59-5
M. Wt: 165.24 g/mol
InChI Key: JMCDHLBINXPPQK-UHFFFAOYSA-N
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Description

3,3'-(Propylazanediyl)dipropanenitrile is a nitrile-containing organic compound featuring a central propyl-substituted azanediyl (NH) group flanked by two cyanoethyl moieties. Such reactions are typically mediated by transition-metal catalysts (e.g., Cu/HMPC) or occur via nucleophilic addition to acrylonitrile’s electron-deficient double bond .

Properties

IUPAC Name

3-[2-cyanoethyl(propyl)amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-7-12(8-3-5-10)9-4-6-11/h2-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCDHLBINXPPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607036
Record name 3,3'-(Propylazanediyl)dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555-59-5
Record name 3,3′-(Propylimino)bis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1555-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-(Propylazanediyl)dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Propylazanediyl)dipropanenitrile typically involves the reaction of propylamine with acrylonitrile under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of propylamine attacks the electrophilic carbon of acrylonitrile, followed by the formation of the nitrile groups.

Industrial Production Methods

Industrial production of 3,3’-(Propylazanediyl)dipropanenitrile can be achieved through the hydrogenation of acrylonitrile in the presence of a suitable catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Propylazanediyl)dipropanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3,3’-(Propylazanediyl)dipropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-(Propylazanediyl)dipropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the tertiary amine can participate in nucleophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3,3'-(Propylazanediyl)dipropanenitrile differ primarily in the substituents on the azanediyl group and the backbone chain length. Below is a detailed comparison based on synthesis, physicochemical properties, and reactivity:

Table 1: Comparative Analysis of Azanediyl Dipropanenitrile Derivatives

Compound Name Substituent on Azanediyl Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield (%) Key Applications/Findings Reference
3,3'-(Benzylazanediyl)dipropanenitrile (4e) Benzyl C₁₇H₁₉N₃ 265.35 Cu/HMPC-catalyzed aza-Michael 71 Model for steric hindrance studies
3,3'-(Butane-1,4-diylbis(methylazanediyl))dipropanenitrile (21) Butane-1,4-diyl + Methyl C₁₂H₂₂N₄ 222.33 Reaction of N,N'-dimethylbutane-1,4-diamine with acrylonitrile 93 High-yield intermediate for polymer synthesis
3,3'-(Phenylazanediyl)dipropanenitrile Phenyl C₁₂H₁₃N₃ 199.25 Not specified (commercial source) N/A Pharmaceutical intermediate
3,3'-(Ethane-1,2-diylbis(oxy))dipropanenitrile Ethylene glycol ether C₈H₁₂N₂O₂ 184.20 Etherification reactions N/A Specialty solvent or linker in organic synthesis

Structural and Reactivity Insights

  • Steric and Electronic Effects: The benzyl-substituted derivative (4e) exhibits moderate yields (71%) due to steric hindrance from the bulky phenyl group, which slows reaction kinetics in aza-Michael additions . In contrast, the butane-1,4-diylbis(methyl) analog (21) achieves 93% yield, likely due to reduced steric bulk and flexible alkyl chains facilitating nucleophilic attack . Propyl vs.
  • Coordination Chemistry :

    • Cyclam-derived analogs (e.g., 3,3'-(4,11-Bis(trifluoromethylbenzyl)tetraazacyclotetradecane)dipropanenitrile) demonstrate utility in forming stable metal complexes for CO₂ reduction catalysis . The propyl variant’s simpler structure may serve as a precursor for similar macrocyclic ligands.
  • Thermal and Solubility Properties :

    • Nitrile groups confer high thermal stability and polarity, influencing solubility in polar aprotic solvents (e.g., acetonitrile or DMF). Ethylene glycol ether derivatives (e.g., 3,3'-(ethane-1,2-diylbis(oxy))dipropanenitrile) exhibit enhanced solubility in aqueous systems due to ether linkages .

Biological Activity

3,3'-(Propylazanediyl)dipropanenitrile, also known by its CAS number 1555-59-5, is a compound with the molecular formula C9H15N3. This organic molecule is characterized by the presence of two nitrile groups and a tertiary amine, which contribute to its unique biological activity and potential applications in various fields, including medicinal chemistry and biochemistry.

The compound can be synthesized through the reaction of propylamine with acrylonitrile, utilizing a nucleophilic addition mechanism. This method allows for the formation of the nitrile groups while maintaining the structural integrity of the amine. The compound's molecular weight is approximately 165.24 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the tertiary amine may participate in nucleophilic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Potential Applications

  • Medicinal Chemistry : The compound is being explored for its potential therapeutic properties, particularly in drug development.
  • Biochemical Probes : Its unique structure makes it a candidate for use as a biochemical probe in research settings.
  • Industrial Uses : It is utilized in producing specialty chemicals and materials due to its reactivity and structural characteristics.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundTwo nitrile groups; tertiary aminePotential therapeutic applications
3,3'-(Octadecylazanediyl)dipropanenitrileLonger alkyl chain; similar functional groupsInvestigated for lipid-related activities
3,3'-(Butylazanediyl)dipropanenitrileShorter alkyl chain; similar functional groupsExplored for anti-inflammatory effects

Research Findings

Recent studies highlight the importance of understanding the interactions between such compounds and biological systems. The following findings are relevant:

  • Interaction with Enzymes : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects.
  • Toxicological Studies : Preliminary toxicological assessments indicate that structural modifications can significantly impact the safety profile of nitrile-containing compounds, warranting further investigation into this compound's safety and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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